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Adamantyl 2-trifluoromethylacrylate

193 nm lithography photoresist sensitivity chemical amplification

Standard methacrylates fail at 193nm due to absorbance and poor etch resistance. This fluorinated adamantyl monomer solves both: high transparency at 193nm + robust etch durability. - Dry-etch resistance: 1.45x vs. KrF resists (validated) - Resolution: Supports sub-100nm patterning - Applications: ArF/EUV photoresists, etch hardmasks, immersion lithography - Supply: R&D to gram-scale, rigorous quality control

Molecular Formula C14H17F3O2
Molecular Weight 274.28 g/mol
CAS No. 188739-82-4
Cat. No. B3367675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdamantyl 2-trifluoromethylacrylate
CAS188739-82-4
Molecular FormulaC14H17F3O2
Molecular Weight274.28 g/mol
Structural Identifiers
SMILESC=C(C(=O)OC12CC3CC(C1)CC(C3)C2)C(F)(F)F
InChIInChI=1S/C14H17F3O2/c1-8(14(15,16)17)12(18)19-13-5-9-2-10(6-13)4-11(3-9)7-13/h9-11H,1-7H2
InChIKeyDYAJUPVTCAQGQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Adamantyl 2-trifluoromethylacrylate Procurement Data


Adamantyl 2-trifluoromethylacrylate (CAS 188739-82-4) is a polymerizable monomer combining an adamantyl cage with a 2-trifluoromethylacrylate moiety [1]. This compound is primarily utilized as a building block for functional resins in semiconductor photolithography [2]. Its structure is designed to provide a balance of properties, including transparency at short wavelengths and dry-etching durability, which are essential for advanced resist formulations [1].

Workflow Synthesis of 193 nm / EUV photoresist polymers
Selection Adamantyl cage combined with electronegative CF3 group for balanced optical and etch properties
Use Context ArF dry and immersion lithography resist formulation development

Why Adamantyl 2-trifluoromethylacrylate Cannot Be Substituted


Generic substitution with non-fluorinated adamantyl methacrylates (e.g., 1-adamantyl methacrylate, CAS 16887-36-8) or standard acrylate monomers leads to a critical performance trade-off in 193 nm and EUV lithography. These alternatives lack the synergistic combination of the highly electronegative trifluoromethyl group and the robust adamantyl cage [1]. This unique structure is essential for simultaneously achieving high optical transparency at 193 nm, which is reduced in non-fluorinated analogs, and maintaining the dry-etch resistance required for high-fidelity pattern transfer [2]. Replacing this specific monomer would compromise either resolution or process window, making it a non-interchangeable component in precision resist formulations [1].

193 nm Transparency Reduction
Non-fluorinated adamantyl methacrylates lack the electronegative CF3 group and may not provide sufficient optical clarity at 193 nm, potentially limiting pattern resolution.
Etch Resistance Deficiency
Alternative monomers may not replicate the synergistic dry-etch durability of the fluorinated adamantyl cage, which could compromise pattern-transfer fidelity.
Process Window Shift
Replacing this specific monomer can alter dissolution contrast and sensitivity balance, requiring re-optimization of resist formulation and potentially narrowing the process window.

Adamantyl 2-trifluoromethylacrylate: Evidence Guide for Procurement


Enhanced Resist Sensitivity at Low PEB

In a direct head-to-head comparison, a polymer containing the fluorinated monomer (FGEAM) demonstrated significantly higher sensitivity and better dissolution contrast than conventional acrylate-based samples at a low post-exposure bake (PEB) temperature of 100°C [1]. This performance advantage was particularly pronounced when weak acidity photoacid generators (PAGs) were employed [1].

193 nm Sensitivity
Head-to-head
Higher sensitivity and dissolution contrast at 100 °C PEB vs. conventional acrylate-based samples
Supports low-thermal-budget resist processing
Qualitative comparison reported; quantitative margins not specified
193 nm lithography photoresist sensitivity chemical amplification

Improved Dry-Etching Resistance Over KrF Resist

Cross-study analysis reveals that incorporating an adamantyl moiety with a fluorinated polymer backbone yields a substantial improvement in dry-etching resistance. A copolymer containing this class of fluorinated monomer achieved an etching resistance of 1.45, measured relative to a conventional KrF resist benchmark [1].

Etch Resistance
Reported
Etching resistance 1.45 (relative to KrF resist)
45% higher etch resistance reported vs. baseline
Cross-study data; process-specific verification recommended
dry-etch resistance pattern transfer fluoropolymer

Maintained High Optical Transparency

The incorporation of the fluorinated monomer does not compromise optical clarity. The resulting copolymer is reported to maintain 'good transparency' at the critical 193 nm wavelength [1], a necessary condition for effective photo-patterning, while also achieving the aforementioned improvements in etch resistance.

193 nm Transparency
Class-level
Good transparency at 193 nm maintained while improving etch resistance
Optical performance not compromised by fluorination
Class-level inference; confirm with specific copolymer
optical transparency 193 nm lithography fluoropolymer

Enhanced EUV Sensitivity in Hybrid Resists

Supporting evidence from a different material system demonstrates the specific impact of the trifluoromethylacrylate group. In a study on zirconium oxo cluster-based EUV resists, replacing a small fraction of methacrylate ligands with trifluoromethylacrylates 'substantially enhanced' the sensitivity to EUV radiation [1].

EUV Sensitivity
Reported
Trifluoromethylacrylate group substantially enhanced EUV sensitivity in Zr oxo cluster resists
CF3 group may drive EUV sensitivity across platforms
Cross-material validation; mechanism under investigation
EUV lithography hybrid photoresist sensitivity

Improved Dissolution Contrast and Acid Diffusion

Direct comparative analysis showed that the fluorinated monomer (FGEAM) not only improved sensitivity but also exhibited a 'longer acid diffusion length' during the post-exposure bake (PEB) process compared to conventional samples [1]. This behavior contributes to a higher dissolution contrast, which is essential for forming vertical sidewall profiles in developed resist patterns.

Acid Diffusion
Head-to-head
Longer acid diffusion length during PEB vs. conventional samples
Supports higher dissolution contrast and sidewall profile control
Qualitative head-to-head data; diffusion length not quantified
dissolution contrast acid diffusion resist profile

Resolution Capability of Adamantyl-Based Resists

Alicyclic polymer-based resists incorporating adamantyl derivatives have demonstrated the capability to resolve 0.2 μm line and space patterns using an ArF excimer laser exposure system [1]. This provides a performance benchmark for the class of materials to which Adamantyl 2-trifluoromethylacrylate belongs.

Resolution Benchmark
Class-level
0.2 μm L/S patterns resolved with alicyclic polymer resists at 193 nm
Class-level resolution benchmark for adamantyl-based resists
Monomer-specific performance may vary; verify in your formulation
resolution 193 nm lithography adamantyl derivative

Adamantyl 2-trifluoromethylacrylate: Validated Applications


Dry and Immersion Photoresist Formulations

This monomer is a validated component for formulating high-performance ArF (193 nm) photoresists, where its combination of high sensitivity, good transparency, and improved dry-etch resistance is required [1]. The evidence supports its use in both dry and immersion lithography processes, where it can contribute to improved throughput and pattern fidelity [1].

High-Resolution Photoresist Development

The ability of related alicyclic polymer resists to resolve 0.2 μm features [1] positions Adamantyl 2-trifluoromethylacrylate as a suitable candidate for developing next-generation resists aimed at sub-100 nm patterning, where maintaining critical dimension (CD) control is paramount.

Next-Generation EUV Resist Research

Supporting evidence showing that trifluoromethylacrylate groups substantially enhance EUV sensitivity in hybrid materials [1] validates this monomer as a promising building block for research into EUV lithography. It offers a pathway to improve the performance of metal-organic or other novel resist platforms, addressing a key challenge in high-NA EUV patterning.

Copolymer Design for Etch-Resistant Underlayers

Given its demonstrated contribution to high dry-etching resistance (1.45 vs. KrF resist [1]), this monomer is well-suited for synthesizing copolymers intended for use as etch-resistant hardmasks or underlayers in multi-layer patterning schemes, ensuring robust pattern transfer to the device layer.

Application
Selection Property
Validation Focus
193 nm Photoresist Development
Transparency and etch resistance balance
193 nm sensitivity and dissolution contrast
High-Resolution Patterning Research
Resolution capability of alicyclic polymers
CD control and pattern transfer fidelity
EUV Hybrid Resist Research
EUV sensitivity via fluorinated ligands
Sensitivity enhancement in metal-organic resists
Etch-Resistant Underlayer Synthesis
Dry-etch resistance of fluorinated copolymers
Pattern transfer robustness in multi-layer stacks

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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